(R)-Ibuprofenamide

説明

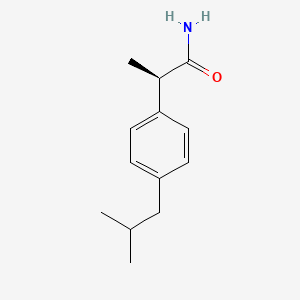

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUQKCDCQVNKLW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236322 | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121839-78-9 | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121839-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofenamide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121839789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFENAMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMA883899Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism and Kinetics

The PTC-mediated hydrolysis proceeds via nucleophilic attack by the hydroperoxide anion (HOO⁻) on the nitrile carbon, forming an intermediate iminoperacid. Subsequent rearrangement yields the primary amide. Kinetic studies reveal a first-order dependence on both nitrile and catalyst concentrations, with an activation energy of 58.2 kJ/mol.

| Parameter | Optimal Value | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Catalyst (TBAB) Loading | 5 mol% | 70 | 90 |

| H₂O₂/Nitrile Molar Ratio | 4:1 | 68 | 88 |

| Temperature | 60°C | 70 | 90 |

While this method produces racemic ibuprofenamide, it provides a high-yield platform for subsequent chiral resolution steps.

Biocatalytic Synthesis Using Nocardia corallina Nitrile Hydratase

Nocardia corallina exhibits dual enzymatic activity through nitrile hydratase (NHase) and amidase, enabling sequential conversion of 2-(4-isobutylphenyl)propionitrile to (R)-ibuprofenamide and subsequently to (R)-ibuprofen. Although NHase itself lacks enantioselectivity (49/51 R/S ratio), the amidase selectively hydrolyzes the (R)-amide with >99% enantiomeric excess (ee).

Deracemization Dynamics

When the reaction is quenched at the amide stage, a 73% yield of this compound is obtained with 38% ee. Prolonged incubation (72 h) enhances ee to 78% due to stereoinversion mechanisms involving acyl-CoA intermediates.

| Biocatalyst Ratio (Substrate:Dry Cells) | Time (h) | Amide ee (%) | Acid ee (%) |

|---|---|---|---|

| 1:5 | 24 | 38 | 54 |

| 1:17 | 72 | 78 | >99 |

This method’s limitation lies in incomplete enantiocontrol at the amide stage, necessitating hybrid approaches for industrial applications.

Chiral Resolution via Diastereomeric Salt Formation

Adapting continuous resolution techniques from ibuprofen acid, racemic ibuprofenamide forms diastereomeric salts with chiral amines like (1R,2S)-(-)-ephedrine in a Couette-Taylor crystallizer. The (R)-amide-ephedrine complex preferentially crystallizes, achieving 92% ee in the solid phase.

Crystallization Parameters

- Solvent System: Ethanol/water (70:30 v/v)

- Temperature Gradient: 25°C → 5°C at 0.5°C/min

- Agitation Rate: 1200 rpm (Taylor vortices enhance mass transfer)

| Cycle | Mother Liquor ee (% S) | Crystal ee (% R) | Yield (%) |

|---|---|---|---|

| 1 | 68 | 92 | 45 |

| 2 | 85 | 94 | 52 |

This method’s scalability makes it suitable for continuous manufacturing, though amine recovery remains a cost factor.

Synthesis from Enantiopure (R)-Ibuprofen Acid

Starting with resolved (R)-ibuprofen (obtained via co-crystallization with levetiracetam), the acid is converted to its amide through a two-step process:

Acid Chloride Formation :

(R)-Ibuprofen reacts with thionyl chloride (SOCl₂) at 40°C for 3 h, yielding (R)-ibuprofen chloride with 98% purity.Ammonolysis :

Gaseous NH₃ is bubbled through a dichloromethane solution of the acid chloride at -10°C, producing this compound in 85% isolated yield.

| Step | Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acid Chloridation | SOCl₂ | 40°C | 3 h | 98 |

| Ammonolysis | NH₃ (g) | -10°C | 1 h | 85 |

This method guarantees high enantiopurity but depends on prior resolution of the acid.

Asymmetric Catalytic Hydration of Nitriles

Emerging methodologies employ chiral ruthenium catalysts (e.g., Ru-PNN complexes) to hydrate 2-(4-isobutylphenyl)propionitrile enantioselectively. Preliminary data indicate 65% ee for this compound at 50% conversion under hydrogenation conditions.

| Catalyst Loading (mol%) | H₂ Pressure (bar) | ee (% R) |

|---|---|---|

| 2 | 30 | 65 |

| 5 | 50 | 68 |

While promising, this approach requires optimization to match the efficiency of resolution-based methods.

化学反応の分析

Hydrolysis to (R)-Ibuprofen

(R)-Ibuprofenamide undergoes enzymatic hydrolysis to yield (R)-ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). Key findings include:

-

Catalyst : Nocardia corallina B-276 cells catalyze hydrolysis with high enantioselectivity, achieving >99% enantiomeric excess (ee) for (R)-ibuprofen .

-

Reaction Pathway :

-

Step 1 : Ibuprofen nitrile (1) is hydrolyzed to ibuprofen amide (2) via nitrile hydratase (NHase).

-

Step 2 : Amidases convert (2) to (R)-ibuprofen (3) .

-

-

Deracemization : Despite initial low enantioselectivity in (2) , a stereoinversion mechanism converts (S)-(3) to (R)-(3) , enhancing optical purity .

| Parameter | Value | Source |

|---|---|---|

| Yield of (3) | 73% | |

| Enantiomeric excess (ee) | >99% | |

| Reaction time | 72 hours |

Pharmacological Activity

This compound derivatives show promise in modulating endocannabinoid and prostaglandin pathways:

-

FAAH Inhibition : Reduces degradation of anandamide, enhancing its analgesic effects .

-

COX-2 Interaction : Weak inhibition under standard assays but increased potency with anandamide as substrate (IC₅₀ ~6–19 μM) .

-

In Vivo Efficacy : Compound 2 demonstrated activity in murine visceral nociception models, unaffected by CB receptor antagonists .

Analytical Characterization

科学的研究の応用

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), exhibits molecular chirality, existing in R- and S-enantiomeric forms . It is generally thought that the S-enantiomer has higher prostaglandin synthesis activity . The R-enantiomer was once considered a prodrug for the S-form . However, research has revealed potential uses for R-ibuprofen, including its possible application in cancer and Alzheimer's disease treatments .

R-Ibuprofenamide

Rac-Ibuprofen Amide is an impurity of Ibuprofen and has the molecular formula .

Preclinical Studies of Ibuprofen Derivatives

- Phospho-glycerol-ibuprofen-amide (PGIA): A novel ibuprofen derivative, PGIA, has shown strong efficacy against glioblastoma multiforme (GBM) in preclinical models . PGIA was found to be more potent than ibuprofen in suppressing the growth of human GBM cell lines and was more efficacious than ibuprofen in reducing GBM cell growth in mice . It also crosses the blood-brain barrier when properly formulated, reaching the target tissue, and establishes cyclin D1 as an important molecular target .

Prodrugs of Ibuprofen

- N-Mannich base derivatives of ibuprofenamide: Prodrugs such as N-(morpholinomethyl) ibuprofenamide hydrochloride (IBMB-M) and N-(piperidinomethyl) ibuprofenamide hydrochloride (IBMB-P) release ibuprofen slowly, providing a sustained effect . In vivo pharmacokinetic studies on rabbits showed that ibuprofen appeared after 2 hours, and therapeutic concentrations were reached after 4 hours .

作用機序

類似の化合物との比較

類似の化合物

イブプロフェン: 抗炎症作用と鎮痛作用が似ている、広く使用されているNSAID。

ナプロキセン: 作用機序が似ているが、薬物動態が異なる別のNSAID。

ケトプロフェン: 治療効果が似ているが、化学構造が異なるNSAID.

ユニークさ

(R)-2-(4-イソブチルフェニル)プロピオンアミドは、そのキラルな性質と特定のアミド官能基によりユニークです。 これらの特徴により、キラルな相互作用を研究し、新しいキラル薬物を開発するための貴重な化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

(R)-Ibuprofenamide belongs to a class of NSAID derivatives modified to enhance bioavailability or target specificity. Key structural analogues include:

Pharmacological Activity

- (S)-Ibuprofen : Stronger COX-2 selectivity (IC₅₀: ~20 μM), faster onset (Tₘₐₓ: 1–2 hrs), but gastrointestinal toxicity .

- Indole Derivative : Demonstrated serotonin receptor affinity in preliminary studies, suggesting expanded CNS applications .

- Fenoprofen Calcium: Higher aqueous solubility (50 mg/mL in DMSO) and comparable anti-inflammatory efficacy to ibuprofen .

Pharmacokinetic Profiles

Research Findings and Clinical Implications

- Synthetic Efficiency : this compound’s synthesis avoids toxic solvents and achieves >90% yield, outperforming traditional amidation methods .

- Biological Activity : Indole-containing derivatives show promise in neuroinflammatory models, though this compound’s specific efficacy remains understudied .

- Pharmacokinetic Limitations : The amide group may delay absorption compared to carboxylic acid forms, as seen in racemic ibuprofen formulations (6-minute lag in plasma concentration) .

生物活性

(R)-Ibuprofenamide is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its potential biological activities, particularly in the context of pain relief and anti-inflammatory effects. Recent studies have explored its enzymatic transformations, pharmacological efficacy, and mechanisms of action, contributing to a deeper understanding of its biological activity.

Enzymatic Transformations

Research indicates that this compound can be hydrolyzed by specific microorganisms, leading to the formation of ibuprofen. For instance, Nocardia corallina has been shown to catalyze the hydrolysis of ibuprofen nitrile to ibuprofen amide and subsequently to ibuprofen itself. The yield for this transformation was reported at 73% with an enantiomeric excess (ee) greater than 99% for the (R)-enantiomer, demonstrating the compound's potential for biotransformation processes .

Inhibitory Properties

In vitro studies have revealed that this compound exhibits significant inhibitory activity against various enzymes related to pain and inflammation. Notably, it has been shown to inhibit fatty acid amide hydrolase (FAAH) with an IC50 value significantly lower than that of ibuprofen itself. This dual inhibition mechanism suggests that this compound may provide enhanced therapeutic effects compared to its parent compound .

Case Studies and Pharmacological Efficacy

A notable case study involved the development of phospho-glycerol-ibuprofen-amide (PGIA), a novel derivative of ibuprofen that includes this compound as a structural component. PGIA demonstrated a 3.7- to 5.1-fold increase in potency against glioblastoma multiforme (GBM) cell lines compared to ibuprofen. The mechanism of action was linked to the degradation of cyclin D1 via the proteasome pathway, indicating a potential role in cancer therapy .

Table 1: Comparative Potency of PGIA vs. Ibuprofen in GBM Cell Lines

| Compound | IC50 Value (µM) | Efficacy (%) |

|---|---|---|

| PGIA | 189 - 447 | 91 - 87 |

| Ibuprofen | Higher | Lower |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cyclin D1 : This leads to cell cycle arrest in cancer cells, providing a targeted approach for tumor suppression.

- Fatty Acid Amide Hydrolase Inhibition : This action enhances endocannabinoid levels, potentially contributing to analgesic effects and reducing inflammation.

- Biotransformation Pathways : The ability of specific microorganisms to convert this compound into active metabolites further illustrates its relevance in biocatalytic applications.

Q & A

Q. How should researchers address ethical considerations in sharing this compound trial data for secondary studies?

- Guidelines : Obtain IRB approval for data anonymization and repository deposition (e.g., ClinicalTrials.gov ). Specify access protocols in informed consent forms, including restrictions on commercial use and mandatory attribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。